(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Characterization
Research on benzofuran derivatives like (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one involves detailed spectroscopic analysis to understand their vibrational and electronic properties. Studies employing FT-IR, FT-Raman, UV spectra, and theoretical methods like density functional theory (DFT) have demonstrated good agreement between observed and calculated values, enhancing our understanding of such compounds' structural and electronic characteristics (Veeraiah et al., 2012).
Neuroprotective Activities
Compounds isolated from natural sources, such as Sophora japonica, have been evaluated for their neuroprotective activities. For instance, a new aurone and known derivatives exhibited significant neuroprotective activities in cellular models, suggesting potential applications in treating neurological disorders (Ma, Wei, & Sang, 2019).
Synthetic Methodology and Antioxidant Activity
The synthesis of benzofuran derivatives has been explored through various methodologies, including three-component Strecker-type reactions. Such synthetic routes not only offer a straightforward approach to these compounds but also highlight their potential antioxidant activities through assays like DPPH and FRAP, indicating their applicability in developing novel antioxidants (Ezzatzadeh & Hossaini, 2018).
Potential Therapeutic Applications
The exploration of benzofuran derivatives extends to evaluating their potential therapeutic applications, including their role as enzyme inhibitors or in drug discovery for cancer treatment. Studies have shown that specific benzofuran compounds can inhibit enzymes like PIM1, relevant to cancer therapy, demonstrating the versatility and potential of these compounds in medicinal chemistry (Gao et al., 2013).
Properties
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13(2)12-27-15-6-7-16-17(11-15)28-18(21(16)23)8-14-9-19(24-3)22(26-5)20(10-14)25-4/h6-11H,1,12H2,2-5H3/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOMMKMSLNJVSZ-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.